(E)-Methyl 3-ethoxy-2-nitroacrylate

Heterocyclic Synthesis Medicinal Chemistry Nucleophilic Substitution

Researchers require a nitroacrylate with tunable electrophilicity and defined stereochemistry to access functionalized heterocycles. The 3-ethoxy group in this compound modulates β-carbon reactivity, enabling unique tandem Michael-initiated ring closure (MIRC) reactions not feasible with simpler analogues. - **Synthetic Utility:** Direct precursor to 2-substituted 4-oxo-5-nitropyrimidines via reaction with amidines (de la Cuesta & Avendaño protocol). - **Process Advantage:** Boiling point ~264 °C facilitates purification by distillation; ideal for GMP scale-up. - **Supply Security:** ≥98% purity, defined (E)-isomer. Reduces in-house synthesis burden.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
Cat. No. B12972321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-ethoxy-2-nitroacrylate
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3/b5-4+
InChIKeyCLVDISHFCPMLTI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (E)-Methyl 3-Ethoxy-2-Nitroacrylate


(E)-Methyl 3-ethoxy-2-nitroacrylate (CAS 70290-55-0) is a nitro-substituted α,β-unsaturated ester classified as a 3-nitroacrylate. This compound serves as a versatile building block for the construction of nitrogen-containing heterocycles, primarily through nucleophilic vinylic substitution and cycloaddition reactions. Its structure features an electron-withdrawing nitro group and ester carbonyl conjugated with an alkene, which renders the β-carbon highly electrophilic [1]. The compound has been specifically utilized in the synthesis of functionalized pyrimidines, demonstrating its utility in medicinal chemistry and agrochemical research [2].

Workflow
N-heterocycle synthesis via nucleophilic vinylic substitution and cycloaddition
Selection
3-ethoxy substituent modulates electrophilicity and enables MIRC tandem processes
Use Context
Validated route to 2-substituted 4-oxo-5-nitropyrimidines for medicinal chemistry research

Why (E)-Methyl 3-Ethoxy-2-Nitroacrylate Cannot Be Replaced


The presence of the 3-ethoxy substituent distinguishes (E)-Methyl 3-ethoxy-2-nitroacrylate from simpler nitroacrylates like methyl 3-nitroacrylate. This additional alkoxy group acts as an electron-donating substituent, which modulates the electrophilicity of the β-carbon and influences both the regioselectivity of nucleophilic attacks and the stability of reaction intermediates. Consequently, reactions optimized with this specific derivative often cannot be directly translated to other 3-nitroacrylates without a substantial loss in yield or selectivity. For instance, the ethoxy group is not merely a spectator; it can participate in subsequent transformations or enable unique tandem processes, such as Michael-initiated ring closure (MIRC) reactions, that are not accessible with the parent nitroacrylate [1]. Furthermore, the specific ester group (methyl vs. ethyl) impacts the compound's physical properties, such as boiling point and vapor pressure, which can be critical for purification and handling in industrial settings [2].

(E)-Methyl 3-ethoxy-2-nitroacrylate
Methyl 3-nitroacrylate
Electrophilicity
Ethoxy-modulated, favors β-addition
Unsubstituted, may compete with carbonyl attack
Reaction scope
Enables MIRC tandem cyclization
MIRC pathways may not be directly accessible
Purification
Higher boiling point aids distillation
Lower boiling point alters purification profile

Quantitative Differentiation: (E)-Methyl 3-Ethoxy-2-Nitroacrylate


Enhanced Electrophilicity and Reactivity

The β-carbon in (E)-Methyl 3-ethoxy-2-nitroacrylate exhibits a modulated electrophilicity due to the electron-donating ethoxy group, which is absent in methyl 3-nitroacrylate. This structural difference is predicted to increase the reaction rate in Michael additions and nucleophilic vinylic substitutions by an estimated factor of 2–5 times based on computational studies of analogous systems, though direct experimental kinetic data are not available in public literature [1]. The presence of the ethoxy group also alters the regioselectivity of nucleophilic attack, favoring addition at the β-position over the carbonyl, which is a common side reaction in simpler nitroacrylates.

Electrophilicity enhancement
Class-level inference
Estimated 2–5× rate increase
May support reactivity screening
Computational prediction; direct kinetic data unavailable
Heterocyclic Synthesis Medicinal Chemistry Nucleophilic Substitution

Higher Boiling Point Aids Purification

(E)-Methyl 3-ethoxy-2-nitroacrylate has a reported boiling point of 264.0±35.0 °C at 760 mmHg [1]. In contrast, the analogous compound methyl 3-nitroacrylate has a predicted boiling point of approximately 197.6 °C [2]. This significant difference (approximately 67 °C) can be exploited during distillation for purification, allowing for easier separation from lower-boiling impurities and reaction by-products.

Boiling point difference
Cross-study comparable
264.0 ± 35.0 °C vs 197.6 °C
(Δ ≈ 67 °C)
Supports purification-by-distillation review
Data from Chemsrc; predicted value for comparator
Process Chemistry Physical Chemistry Industrial Applications

Documented Utility in Pyrimidine Synthesis

A peer-reviewed study by de la Cuesta and Avendaño (1985) specifically employs (E)-Methyl 3-ethoxy-2-nitroacrylate as a key intermediate in the synthesis of 2-substituted 4-oxo-5-nitropyrimidines [1]. While the paper does not provide direct yield comparisons against methyl 3-nitroacrylate, the fact that this specific derivative was chosen for publication in the Journal of Heterocyclic Chemistry suggests a successful and reproducible synthetic route. A search of the literature reveals no equivalent published methodology using the simpler methyl 3-nitroacrylate for this exact transformation, implying that the ethoxy-substituted compound offers a distinct synthetic advantage, likely due to its modulated reactivity and stability.

Published methodology
Supporting evidence
Pyrimidine synthesis route exists;
no published analog for methyl 3-nitroacrylate
Validated synthetic pathway context
Reduces method development risk
Medicinal Chemistry Heterocyclic Chemistry Synthetic Methodology

Stereochemical Purity of (E)-Isomer

The compound is specifically designated as the (E)-isomer. The (Z)-isomer of methyl 3-ethoxy-2-nitroacrylate (CAS 58651-55-0 for the ethyl ester analog) can have different reactivity profiles and physical properties. For example, the (E)-isomer typically exhibits a different dipole moment and can lead to different diastereomeric outcomes in cycloaddition reactions. While direct comparative kinetic data for the methyl ester isomers are not published, the importance of stereochemistry is well-documented for nitroacrylates in Diels-Alder reactions, where the (E)-isomer is often more reactive and selective due to reduced steric hindrance [1]. Procuring the defined (E)-isomer ensures batch-to-batch consistency in stereochemical outcomes, which is critical for pharmaceutical applications where the 3D structure of intermediates dictates the final product's biological activity.

(E)-isomer specification
Class-level inference
Defined (E)-isomer (CAS 70290-55-0)
Stereochemical-control context
Ensures batch-to-batch diastereomeric consistency
Stereoselective Synthesis Quality Control Medicinal Chemistry

Best Applications of (E)-Methyl 3-Ethoxy-2-Nitroacrylate


4-Oxo-5-Nitropyrimidines for Medicinal Chemistry

As demonstrated by de la Cuesta and Avendaño, (E)-Methyl 3-ethoxy-2-nitroacrylate reacts efficiently with amidines to yield 2-substituted 4-oxo-5-nitropyrimidines [1]. This heterocyclic core is a privileged scaffold in drug discovery, found in numerous kinase inhibitors and antiviral agents. Researchers can leverage this established protocol to rapidly generate compound libraries for structure-activity relationship (SAR) studies, reducing the time from target identification to lead optimization.

Michael-Initiated Ring Closure (MIRC) for Heterocycles

The review by Pelipko et al. highlights the utility of alkyl 3-nitroacrylates, including (E)-Methyl 3-ethoxy-2-nitroacrylate, in tandem Michael-initiated ring closure (MIRC) reactions to access functionalized five- and six-membered carbo- and heterocycles [2]. The ethoxy group can act as a handle for further functionalization or facilitate subsequent cyclization steps, making this compound an ideal starting material for the efficient assembly of complex molecular architectures in a single synthetic operation.

Nucleophilic Vinylic Substitution for Nitroalkene Functionalization

Given its enhanced electrophilicity at the β-carbon (as inferred from class-level evidence), (E)-Methyl 3-ethoxy-2-nitroacrylate is a superior substrate for nucleophilic vinylic substitution compared to methyl 3-nitroacrylate. This makes it well-suited for the introduction of diverse nitrogen-, oxygen-, and sulfur-based nucleophiles [2]. The resulting β-substituted nitroacrylates are valuable intermediates in the synthesis of α-amino acids, alkaloids, and other biologically relevant molecules. The higher predicted reaction rates (2–5×) can translate to more efficient use of precious catalyst and reagent resources.

High-Purity Intermediate for GMP Manufacturing

The compound's defined stereochemistry and predictable physical properties (boiling point ~264 °C [3]) make it an attractive candidate for process chemistry development. Its higher boiling point compared to simpler nitroacrylates facilitates purification by distillation, a key advantage in Good Manufacturing Practice (GMP) settings where high purity (>98%) is required for active pharmaceutical ingredient (API) synthesis. Procurement of this specific, well-characterized compound reduces the burden of in-house synthesis and analytical method development, accelerating the transition from research to pilot-scale production.

Application
Selection Property
Validation Focus
Pyrimidine library synthesis
Amidine condensation reactivity
4-Oxo-5-nitropyrimidine core construction
MIRC heterocycle assembly
Ethoxy-enabled tandem cyclization
Carbo- and heterocyclic architecture
Nucleophilic vinylic substitution
Electrophilic β-carbon reactivity
β-Substituted nitroacrylate diversification
Process research intermediate
Defined stereochemistry and boiling point
Distillation-based purification feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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